molecular formula C8H11ClN2O B1531776 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2167802-33-5

1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Cat. No.: B1531776
CAS No.: 2167802-33-5
M. Wt: 186.64 g/mol
InChI Key: FVULRBQNFMVWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure the desired product is obtained.

the principles of green chemistry and sustainable practices are often applied to minimize environmental impact during synthesis .

Chemical Reactions Analysis

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antibacterial effects .

Comparison with Similar Compounds

1-[(4-Chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol can be compared with other similar compounds, such as:

    1-Phenyl-1H-pyrazol-3-ol: This compound has a similar pyrazole ring but with a phenyl group instead of a chlorine atom.

    4-Chloro-2-(1H-pyrazol-3-yl)phenol: This compound features a pyrazole ring substituted with a chlorine atom and a phenol group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-7-4-10-11(5-7)6-8(12)2-1-3-8/h4-5,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVULRBQNFMVWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=C(C=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 6
1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.